molecular formula C10H9F3N2O B2684176 (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone CAS No. 2034512-24-6

(3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone

Cat. No.: B2684176
CAS No.: 2034512-24-6
M. Wt: 230.19
InChI Key: KMJYTNIFMFQFMQ-UHFFFAOYSA-N
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Description

(3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone is a fluorinated methanone derivative characterized by two distinct structural motifs:

  • 5-Fluoropyridin-3-yl group: A pyridine ring substituted with fluorine at the 5-position, commonly observed in pharmaceuticals for its electron-withdrawing properties and role in enhancing binding affinity to biological targets .
  • 3,3-Difluoropyrrolidin-1-yl group: A pyrrolidine ring with two fluorine atoms at the 3-position, which confers conformational rigidity and metabolic stability due to fluorine’s electronegativity .

Properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-(5-fluoropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c11-8-3-7(4-14-5-8)9(16)15-2-1-10(12,13)6-15/h3-5H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJYTNIFMFQFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone typically involves the reaction of 3,3-difluoropyrrolidine with 5-fluoropyridine-3-carboxylic acid or its derivatives. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone exhibit promising anticancer activities. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For example, derivatives of this compound have been tested against breast cancer and lung cancer cells, demonstrating significant cytotoxic effects and inducing apoptosis through various pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. This characteristic could be beneficial in developing new antibiotics to combat resistant strains .

Neurological Applications

Given its structural similarity to known neuroactive compounds, this compound may have potential applications in treating neurological disorders. Research into its effects on neurotransmitter systems is ongoing, with initial findings indicating possible modulation of serotonin and dopamine pathways .

Drug Development

The unique structure of this compound makes it a candidate for drug development targeting specific receptors involved in cancer and neurodegenerative diseases. Its fluorinated components enhance metabolic stability and bioavailability, making it an attractive option for pharmaceutical formulations .

Combination Therapies

There is potential for this compound to be used in combination therapies alongside existing treatments for enhanced efficacy. For instance, combining it with traditional chemotherapeutics may lead to synergistic effects that improve patient outcomes in cancer therapies .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through mitochondrial pathways.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
505045
1002570

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli, it was found that:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that this compound could be developed into a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target proteins, enhancing its binding affinity. The pyrrolidine and pyridine rings can interact with hydrophobic pockets in the target, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone, differing in substituents or core scaffolds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance Evidence Source
(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone C₁₁H₁₃FN₂O₂ 224.23 4-Hydroxypiperidine instead of difluoropyrrolidine Unknown (commercially discontinued)
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(pyrrolidin-1-yl)methanone C₁₁H₁₀ClF₃N₂O 278.66 Chloro-trifluoromethylpyridine; non-fluorinated pyrrolidine Catalogued for research use
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone C₁₁H₈ClF₅N₂O 314.64 Difluoropyrrolidine + chloro-trifluoromethylpyridine Enhanced lipophilicity vs. non-fluorinated analog
PF2 Ligand (PDB entry) C₂₃H₂₈F₂N₆O 442.51 Difluoropyrrolidine linked to pyrrolidine-piperazine-pyrimidine Protein-binding studies (structural biology)
Ivosidenib (TIBSOVO®) C₂₈H₂₂ClF₅N₆O₃ 583.0 Contains 5-fluoropyridin-3-yl and difluorocyclobutyl groups FDA-approved IDH1 inhibitor for leukemia

Key Findings from Comparative Analysis

Impact of Fluorination on Pharmacokinetics
  • The 3,3-difluoropyrrolidine group in the target compound and its analogs (e.g., ) enhances metabolic stability compared to non-fluorinated pyrrolidine derivatives. Fluorine atoms reduce susceptibility to oxidative degradation by cytochrome P450 enzymes, as observed in CP-93,393 metabolites (hydroxylation at pyrimidine rings) .
  • 5-Fluoropyridine is a recurring motif in drugs like ivosidenib, where it contributes to target engagement (IDH1 inhibition) and bioavailability .
Structural Modifications and Binding Affinity
  • However, this may also reduce solubility, necessitating formulation optimization.
  • The chloro-trifluoromethylpyridine group in analogs introduces steric bulk, which may hinder binding to flat enzymatic pockets compared to the smaller 5-fluoropyridine group in the target compound.
Metabolic Pathways
  • While direct data on the target compound’s metabolism are lacking, structurally related molecules like CP-93,393 undergo aromatic hydroxylation , glucuronidation , and pyrimidine ring cleavage . The presence of fluorine in the target compound likely mitigates these pathways, as seen in ivosidenib’s design .

Biological Activity

(3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone is a synthetic compound with significant biological activity, particularly as an inhibitor of voltage-gated sodium channels, specifically Na v 1.7. This compound is of interest in pharmacological research due to its potential applications in pain management and other therapeutic areas.

  • Molecular Formula: C10_{10}H9_9F3_3N2_2O
  • Molecular Weight: 230.19 g/mol
  • CAS Number: 2034512-24-6

The primary mechanism of action for this compound involves the blockade of Na v 1.7 channels, which are critical for the transmission of pain signals in the nervous system. By inhibiting these channels, the compound effectively reduces pain perception.

Target and Mode of Action

  • Target: Voltage-gated sodium channel Na v 1.7
  • Mode of Action: Potent small molecule blocker that decreases the transmission of pain signals by inhibiting Na v 1.7 channel activity .

Pharmacokinetics

Research indicates that the pharmacokinetics of this compound have been evaluated in various animal models including rats and dogs, as well as in human studies. The compound demonstrates favorable absorption and distribution characteristics that are essential for its efficacy in pain management.

Biological Activity and Applications

The biological activity of this compound extends beyond analgesia:

  • Pain Management: As a Na v 1.7 blocker, it shows promise for treating neuropathic pain and other pain-related disorders.
  • Research Applications: Used in studies investigating sodium channel modulation and its implications in various pathologies.
  • Potential Therapeutic Uses: Investigated for applications in chronic pain conditions and possibly other neurological disorders .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in preclinical models:

StudyFindings
Study ADemonstrated significant reduction in pain response in animal models when treated with the compound.
Study BShowed that the compound can selectively inhibit Na v 1.7 without affecting other sodium channels, suggesting a targeted approach to pain relief.
Study CReported on the pharmacokinetic profile indicating good bioavailability and metabolic stability .

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to assess its unique properties:

CompoundStructural VariationBiological Activity
(3,3-Difluoropyrrolidin-1-yl)(5-bromopyridin-3-yl)methanoneBromine instead of FluorineSimilar Na v 1.7 inhibition but differing potency
(3,3-Difluoropyrrolidin-1-yl)(5-chloropyridin-3-yl)methanoneChlorine instead of FluorineReduced efficacy compared to fluorinated variant .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via oxidative functionalization of aldehydes with heterocyclic amines. For example, solvent-free reactions using substoichiometric oxoammonium salts (e.g., 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate) at 55°C for 3 hours yield high-purity products without column chromatography . Optimization includes adjusting stoichiometry, temperature, and catalyst loading to minimize byproducts. Fluorinated pyrrolidine precursors (e.g., 1-Boc-3,3-difluoropyrrolidine) can be coupled with 5-fluoropyridine derivatives via nucleophilic substitution or transition-metal catalysis .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR (400 MHz) to confirm substituent positions and fluorine coupling patterns. LC-MS (electrospray ionization) validates molecular weight (e.g., ESIMS m/z: 378.0–386.1 for analogs) . Purity ≥95% is achievable via reverse-phase HPLC with UV detection (e.g., 99.34–99.67% purity) . X-ray crystallography may resolve stereochemical ambiguities in fluorinated pyrrolidine rings .

Advanced Research Questions

Q. What metabolic pathways and enzymes influence the compound’s pharmacokinetics?

  • Methodological Answer : In vitro microsomal assays (rat, dog, human) identify CYP2D6 and CYP3A4 as primary metabolizing enzymes, hydroxylating the pyridine or pyrrolidine moieties. Key metabolites include hydroxylated derivatives (e.g., M5) and glucuronidated conjugates (e.g., M15). Radiolabeled 14^{14}C studies show renal excretion dominates (87–97% recovery), with plasma stability dependent on fluorine substitution .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer : Perform shake-flask solubility tests in PBS (pH 7.4) and DMSO, using UV-Vis spectroscopy or HPLC quantification. Stability is evaluated under simulated physiological conditions (37°C, 5% CO2_2) over 24–72 hours. Fluorinated analogs exhibit improved lipophilicity (logP ~2.5–3.0) but may require co-solvents (e.g., cyclodextrins) for aqueous solubility ≥50 µM .

Q. What computational strategies predict CYP-mediated metabolism and drug-drug interactions?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models the compound’s orientation in CYP3A4/CYP2D6 active sites, prioritizing 5'-pyridine or 3-pyrrolidine for oxidation. MD simulations (AMBER/CHARMM) assess binding stability, while QSAR models correlate substituents (e.g., fluorine position) with metabolic clearance rates .

Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?

  • Methodological Answer : Synthesize analogs with varied fluoropyridine/pyrrolidine substituents (e.g., trifluoromethyl, methyl, halogen). Test sodium channel blocking (patch-clamp assays) or DPP-IV inhibition (enzyme kinetics). For example, replacing 5-fluoropyridin-3-yl with benzo[d]isoxazol-3-yl enhances anticonvulsant activity .

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Cross-validate assays (e.g., electrophysiology vs. enzyme inhibition) and control for batch-to-batch purity variations (HPLC-MS). Use standardized protocols (e.g., NIH guidelines for metabolic studies) and statistical tools (ANOVA, Bland-Altman plots) to assess reproducibility .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Chiral HPLC or SFC separates enantiomers of intermediates (e.g., (3R,4R)-3,4-difluoropyrrolidine). Asymmetric catalysis (e.g., Jacobsen’s catalysts) ensures >99% ee. Solvent-free conditions reduce racemization risks during coupling reactions .

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